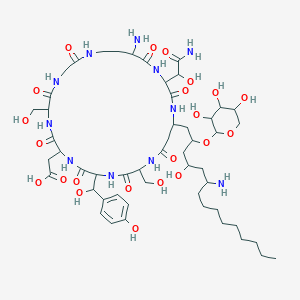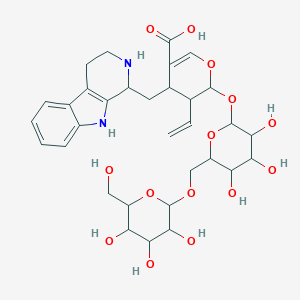
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine, commonly known as MRS1706, is a selective antagonist of the adenosine A2B receptor. It is a xanthine derivative and has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
MRS1706 selectively antagonizes the adenosine A2B receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including immune cells, endothelial cells, and smooth muscle cells. Adenosine A2B receptor activation has been shown to promote inflammation, angiogenesis, and fibrosis. By blocking the adenosine A2B receptor, MRS1706 can reduce the inflammation, angiogenesis, and fibrosis in various diseases.
Biochemical and Physiological Effects:
MRS1706 has been shown to have various biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines and chemokines, inhibiting the growth and metastasis of cancer cells, reducing the ischemic injury and improving the cardiac function in cardiovascular diseases, and reducing the fibrosis in various organs.
实验室实验的优点和局限性
MRS1706 has several advantages for lab experiments, including its high selectivity for the adenosine A2B receptor, its availability in the market, and its well-established synthesis method. However, MRS1706 also has some limitations for lab experiments, including its low solubility in water and its potential off-target effects.
未来方向
There are several future directions for the research on MRS1706, including developing more potent and selective adenosine A2B receptor antagonists, investigating the combination therapy of MRS1706 with other drugs for the treatment of various diseases, and exploring the potential therapeutic applications of MRS1706 in other diseases, such as neurodegenerative diseases and metabolic diseases.
Conclusion:
MRS1706 is a selective antagonist of the adenosine A2B receptor that has been extensively studied for its potential therapeutic applications in various diseases. It has several advantages for lab experiments, including its high selectivity for the adenosine A2B receptor and its well-established synthesis method. However, it also has some limitations for lab experiments, including its low solubility in water and its potential off-target effects. There are several future directions for the research on MRS1706, including developing more potent and selective adenosine A2B receptor antagonists and investigating the combination therapy of MRS1706 with other drugs for the treatment of various diseases.
合成方法
MRS1706 can be synthesized using a multi-step process starting from 4-methoxy-2-naphthol. The first step involves the reaction of 4-methoxy-2-naphthol with 2-bromoethyl vinyl ether in the presence of potassium carbonate to yield 2-(4-methoxynaphthyl) ethyl vinyl ether. The second step involves the reaction of 2-(4-methoxynaphthyl) ethyl vinyl ether with 7-methyl-1,3-dipropylxanthine in the presence of sodium hydride to yield MRS1706.
科学研究应用
MRS1706 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, MRS1706 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colon cancer cells. In inflammation, MRS1706 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, MRS1706 has been shown to reduce the ischemic injury and improve the cardiac function.
属性
CAS 编号 |
151539-65-0 |
|---|---|
产品名称 |
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine |
分子式 |
C11H20Cl3N3O |
分子量 |
432.5 g/mol |
IUPAC 名称 |
8-[(E)-2-(4-methoxynaphthalen-1-yl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C25H28N4O3/c1-5-15-28-23-22(24(30)29(16-6-2)25(28)31)27(3)21(26-23)14-12-17-11-13-20(32-4)19-10-8-7-9-18(17)19/h7-14H,5-6,15-16H2,1-4H3/b14-12+ |
InChI 键 |
VJMCJAORZNGBHE-WYMLVPIESA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C4=CC=CC=C34)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C4=CC=CC=C34)OC)C |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C4=CC=CC=C34)OC)C |
同义词 |
(E)-8-(2-(4-Methoxynaphthyl)vinyl)-7-methyl-1,3-dipropylxanthine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)


![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)